molecular formula C10H7ClFN5O3 B11689979 N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B11689979
M. Wt: 299.64 g/mol
InChI Key: PNRYWTKUHGDYHT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a nitro-substituted triazole ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

    Formation of the 3-nitro-1H-1,2,4-triazole ring: This can be achieved through the reaction of hydrazine with a suitable nitrile, followed by nitration.

    Substitution on the phenyl ring: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.

    Coupling of the triazole and phenyl rings: This step involves the formation of an amide bond between the triazole and the phenyl ring, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitro and triazole groups.

    Medicine: Potential as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with nitro and triazole groups can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chloro and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, potentially altering its biological activity.

    N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group, which may affect its chemical properties.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H7ClFN5O3

Molecular Weight

299.64 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClFN5O3/c11-7-3-6(1-2-8(7)12)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18)

InChI Key

PNRYWTKUHGDYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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